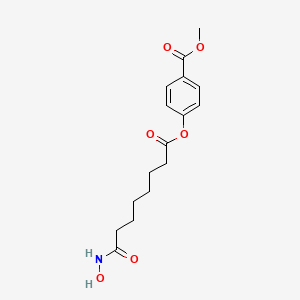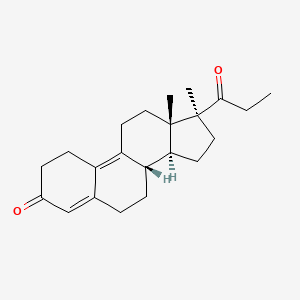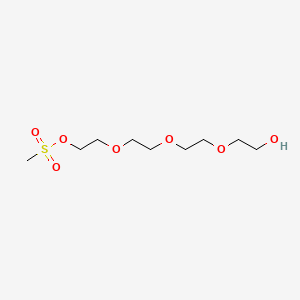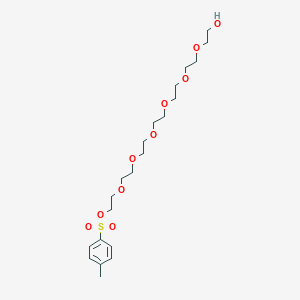
Remetinostat
Vue d'ensemble
Description
Le Rémétinostat est un inhibiteur topique de l'histone désacétylase (HDAC) principalement utilisé dans le traitement des cancers de la peau, notamment le carcinome basocellulaire et le lymphome cutané à cellules T . Il est conçu pour être appliqué directement sur la peau, où il exerce ses effets localement, minimisant les effets secondaires systémiques .
Applications De Recherche Scientifique
Remetinostat has shown promise in several scientific research applications:
Cancer Treatment: It has been investigated for its efficacy in treating basal cell carcinoma and cutaneous T-cell lymphoma
Epigenetic Studies: As an HDAC inhibitor, this compound is used in research to study the role of histone acetylation in gene expression and cancer progression
Dermatology: Its topical application makes it a valuable tool in dermatological research, particularly in studying skin cancer treatments
Mécanisme D'action
Target of Action
Remetinostat is a histone deacetylase (HDAC) inhibitor . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for gene expression, cell cycle progression, and developmental events .
Mode of Action
This compound selectively binds to and inhibits HDAC, resulting in an accumulation of highly acetylated histones in the skin (dermis and epidermis). This leads to the induction of chromatin remodeling and the selective transcription of tumor suppressor genes .
Biochemical Pathways
The inhibition of HDACs by this compound leads to the accumulation of acetylated histones, which can alter the expression of genes involved in cellular growth and proliferation . In particular, it has been found to play a role in the sequestration of GLI1, a transcription factor in the Hedgehog signaling pathway, which is integral to the pathogenesis of basal cell carcinoma (BCC) .
Pharmacokinetics
This compound is designed for topical application, making it active only in the skin. As soon as it reaches the bloodstream, it is degraded, avoiding the side effects associated with other HDAC inhibitors . This property indicates minimal systemic exposure given the short half-life of this compound .
Result of Action
The action of this compound leads to a decrease in cellular proliferation, supporting its antioncogenic effect . In clinical trials, it has demonstrated efficacy in reducing disease burden in patients with basal cell carcinoma . On pathologic examination, a significant proportion of tumors demonstrated complete resolution .
Action Environment
The unique design of this compound enables it to retain potency within the skin but be rapidly metabolized upon absorption, thus producing effective local activity in cutaneous lesions with negligible systemic effects . This suggests that the action, efficacy, and stability of this compound are influenced by its topical application and its rapid metabolism upon absorption .
Analyse Biochimique
Biochemical Properties
Remetinostat functions as an HDAC inhibitor, which means it inhibits the activity of histone deacetylases. These enzymes are responsible for removing acetyl groups from histone proteins, leading to chromatin condensation and suppression of gene expression. By inhibiting HDACs, this compound promotes the accumulation of acetylated histones, resulting in a more relaxed chromatin structure and increased gene expression . This compound specifically interacts with HDAC isoforms 1, 3, and 6 . This interaction leads to the modulation of gene expression, particularly genes involved in cell cycle regulation and apoptosis .
Cellular Effects
This compound has been shown to exert significant effects on various cell types, particularly cancer cells. In basal cell carcinoma, this compound reduces tumor burden by inhibiting cell proliferation and inducing apoptosis . It also affects cell signaling pathways, such as the Hedgehog signaling pathway, which is crucial for the growth and survival of BCC cells . Additionally, this compound influences gene expression by increasing the acetylation of histones, leading to the activation of tumor suppressor genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to and inhibiting HDACs. This inhibition results in the accumulation of acetylated histones, which in turn leads to chromatin remodeling and changes in gene expression . The increased acetylation of histones promotes the transcription of genes involved in cell cycle arrest and apoptosis, thereby inhibiting tumor growth . This compound also affects the phosphorylation of histones, further modulating gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is designed to be stable and retain its potency within the skin while being rapidly metabolized upon absorption . This ensures that its effects are localized to the skin, minimizing systemic exposure and side effects . Long-term studies have shown that this compound remains effective in reducing tumor burden and inducing apoptosis over extended periods .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Higher doses of this compound have been associated with increased efficacy in reducing tumor size and burden . At very high doses, there may be an increased risk of local skin irritation and other adverse effects . It is important to determine the optimal dosage that maximizes efficacy while minimizing side effects .
Metabolic Pathways
This compound is primarily metabolized in the skin, where it retains its potency and exerts its effects locally . Upon absorption, it is rapidly degraded, minimizing systemic exposure . The metabolic pathways involved in the degradation of this compound include hydrolysis and subsequent excretion . This localized metabolism ensures that the compound remains active in the skin while reducing the risk of systemic toxicity .
Transport and Distribution
This compound is designed for topical application, which allows it to be absorbed directly into the skin . Once absorbed, it is distributed within the skin layers, where it exerts its effects on target cells . The compound is rapidly metabolized upon reaching the bloodstream, ensuring that its effects are localized to the skin . This targeted distribution minimizes systemic exposure and reduces the risk of side effects .
Subcellular Localization
Within the skin cells, this compound is primarily localized in the nucleus, where it interacts with histone proteins . The compound’s ability to inhibit HDACs and promote histone acetylation is crucial for its therapeutic effects . The subcellular localization of this compound ensures that it effectively modulates gene expression and inhibits tumor growth .
Méthodes De Préparation
La synthèse du Rémétinostat implique plusieurs étapes, y compris la préparation d'intermédiaires clés et la réaction de couplage finale. Les voies de synthèse exactes et les conditions de réaction sont propriétaires et ne sont pas divulguées publiquement en détail. On sait que le Rémétinostat est formulé sous forme de gel à 1 % pour application topique .
Analyse Des Réactions Chimiques
Le Rémétinostat, en tant qu'inhibiteur de la HDAC, interagit principalement avec les protéines histones en inhibant leur désacétylation. Cette inhibition conduit à une augmentation de l'acétylation des histones, ce qui affecte l'expression des gènes. Le composé ne subit pas de réactions d'oxydation, de réduction ou de substitution significatives dans des conditions physiologiques normales .
Applications de la recherche scientifique
Le Rémétinostat s'est montré prometteur dans plusieurs applications de recherche scientifique :
Traitement du cancer : Il a été étudié pour son efficacité dans le traitement du carcinome basocellulaire et du lymphome cutané à cellules T
Études épigénétiques : En tant qu'inhibiteur de la HDAC, le Rémétinostat est utilisé dans la recherche pour étudier le rôle de l'acétylation des histones dans l'expression des gènes et la progression du cancer
Dermatologie : Son application topique en fait un outil précieux dans la recherche dermatologique, en particulier dans l'étude des traitements du cancer de la peau
Mécanisme d'action
Le Rémétinostat exerce ses effets en inhibant les histone désacétylases, des enzymes qui éliminent les groupes acétyle des protéines histones. Cette inhibition conduit à une augmentation de l'acétylation des histones, entraînant des modifications de l'expression des gènes qui peuvent inhiber la croissance et la prolifération des cellules cancéreuses . Les cibles moléculaires primaires du Rémétinostat sont les isoformes HDAC 1, 3 et 6 .
Comparaison Avec Des Composés Similaires
Le Rémétinostat est unique parmi les inhibiteurs de la HDAC en raison de son application topique, qui limite l'exposition systémique et réduit les effets secondaires . Des composés similaires comprennent :
Romidepsine : Un autre inhibiteur de la HDAC utilisé pour des indications similaires, mais administré par voie intraveineuse.
La capacité du Rémétinostat à être appliqué par voie topique et à agir localement dans la peau le distingue de ces autres inhibiteurs de la HDAC .
Propriétés
IUPAC Name |
methyl 4-[8-(hydroxyamino)-8-oxooctanoyl]oxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c1-22-16(20)12-8-10-13(11-9-12)23-15(19)7-5-3-2-4-6-14(18)17-21/h8-11,21H,2-7H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZAHHULFQIBFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC(=O)CCCCCCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647779 | |
| Record name | Methyl 4-{[8-(hydroxyamino)-8-oxooctanoyl]oxy}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946150-57-8 | |
| Record name | Remetinostat [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0946150578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Remetinostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14869 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 946150-57-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=748492 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 4-{[8-(hydroxyamino)-8-oxooctanoyl]oxy}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | REMETINOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37NT056AT4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















